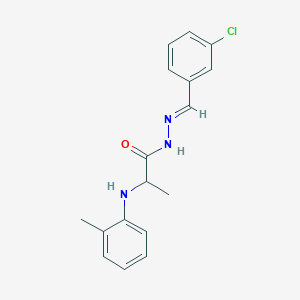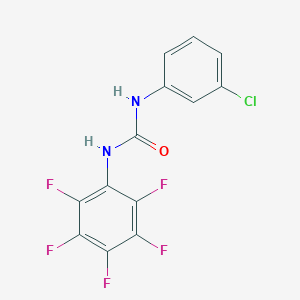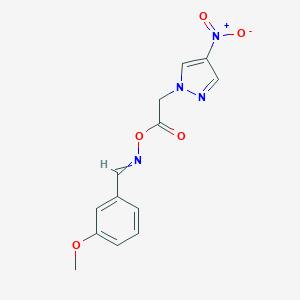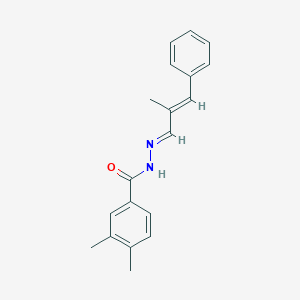
N-(4-fluorophenyl)-N'-(2-furylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-N'-(2-furylmethyl)thiourea is an organic compound that features a thiourea group attached to a 4-fluorophenyl and a furan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N'-(2-furylmethyl)thiourea typically involves the reaction of 4-fluoroaniline with furan-2-carbaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiourea under acidic conditions to yield the final product. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-N'-(2-furylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
N-(4-fluorophenyl)-N'-(2-furylmethyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-N'-(2-furylmethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the aromatic rings can participate in π-π interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-3-(furan-2-ylmethyl)urea: Similar structure but with a urea group instead of thiourea.
1-(4-Fluorophenyl)-3-(furan-2-ylmethyl)amine: Lacks the thiourea group, which may alter its reactivity and biological activity.
Uniqueness
N-(4-fluorophenyl)-N'-(2-furylmethyl)thiourea is unique due to the presence of both a thiourea group and a furan-2-ylmethyl group. This combination imparts specific chemical and biological properties that are not observed in similar compounds. For example, the thiourea group can enhance hydrogen bonding interactions, while the furan ring can participate in π-π stacking, making this compound particularly versatile in various applications.
Properties
Molecular Formula |
C12H11FN2OS |
|---|---|
Molecular Weight |
250.29g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-(furan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C12H11FN2OS/c13-9-3-5-10(6-4-9)15-12(17)14-8-11-2-1-7-16-11/h1-7H,8H2,(H2,14,15,17) |
InChI Key |
IIDWLFBQUODKHV-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNC(=S)NC2=CC=C(C=C2)F |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N'-[1-(5-ethyl-2-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B449127.png)

![N'-{2-[(4-bromobenzyl)oxy]benzylidene}-2-(4-methoxyanilino)butanohydrazide](/img/structure/B449131.png)
![Propyl 2-[(trichloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B449133.png)

![N'-[(5-chloro-2-thienyl)methylene]-2-methoxybenzohydrazide](/img/structure/B449136.png)
![N'~1~-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-2-{[4-PHENYL-5-(2-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE](/img/structure/B449137.png)

![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-ethoxybenzylidene)propanohydrazide](/img/structure/B449142.png)
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B449145.png)
![2,2,3,3,4,4,4-heptafluoro-N-[4-(phenyldiazenyl)phenyl]butanamide](/img/structure/B449148.png)
![2-(4-methoxyphenoxy)-N'-[3-(4-methoxyphenyl)-2-propenylidene]acetohydrazide](/img/structure/B449150.png)

![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B449153.png)
